molecular formula C10H15N3O2 B2666860 N-(3-methylbutyl)-3-nitro-2-pyridinamine CAS No. 931950-35-5

N-(3-methylbutyl)-3-nitro-2-pyridinamine

Cat. No.: B2666860
CAS No.: 931950-35-5
M. Wt: 209.249
InChI Key: QFXYPDMYRQXCQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylbutyl)-3-nitro-2-pyridinamine is an organic compound that belongs to the class of nitroamines. This compound is characterized by the presence of a nitro group (-NO2) attached to a pyridine ring, along with a 3-methylbutyl substituent. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutyl)-3-nitro-2-pyridinamine typically involves the nitration of a pyridine derivative followed by the introduction of the 3-methylbutyl group. One common method is to start with 2-aminopyridine, which undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to form 3-nitro-2-aminopyridine. Subsequently, the 3-methylbutyl group can be introduced through an alkylation reaction using 3-methylbutyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutyl)-3-nitro-2-pyridinamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as sodium borohydride.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or strong nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 3-methylbutyl-2-aminopyridine.

    Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

N-(3-methylbutyl)-3-nitro-2-pyridinamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)-3-nitro-2-pyridinamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or antifungal effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methylbutyl)acetamide: Another compound with a 3-methylbutyl group, known for its presence in vespid venom and its role as a chemical attractant.

    N-(3-methylbutyl)propanamide: Similar structure with a propanamide group, also found in certain biological systems.

Uniqueness

N-(3-methylbutyl)-3-nitro-2-pyridinamine is unique due to the presence of both a nitro group and a pyridine ring, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(3-methylbutyl)-3-nitropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-8(2)5-7-12-10-9(13(14)15)4-3-6-11-10/h3-4,6,8H,5,7H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXYPDMYRQXCQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC1=C(C=CC=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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